![molecular formula C14H25NO3 B2974534 methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate CAS No. 866133-90-6](/img/structure/B2974534.png)
methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate
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Description
“Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate” is a chemical compound with the CAS Number: 866133-90-6 . Its molecular weight is 255.36 and its IUPAC name is methyl (4E)-5-(dimethylamino)-2-hexyl-3-oxo-4-pentenoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25NO3/c1-5-6-7-8-9-12(14(17)18-4)13(16)10-11-15(2)3/h10-12H,5-9H2,1-4H3/b11-10+ . This compound contains a total of 42 bonds, including 17 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.36 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
- The compound’s vinyl ester group makes it suitable for polymerization reactions. It can be copolymerized with other monomers to create functional polymers. For instance, copolymers with 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been investigated for applications in drug release matrices and responsive materials .
- Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate-containing polymers exhibit good electrochemical properties. Researchers have explored their use in gel polymer electrolytes (GPEs) for batteries and supercapacitors . These GPEs enhance ion transport and stability.
Polymer Synthesis
Electrochemical Devices
properties
IUPAC Name |
methyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]octanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-5-6-7-8-9-12(14(17)18-4)13(16)10-11-15(2)3/h10-12H,5-9H2,1-4H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWCNIGZBCXBPJ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C=CN(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C(=O)/C=C/N(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate |
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